1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one
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Overview
Description
1-[(4-Phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one typically involves multi-step synthetic routes. One common method involves the reaction of 4-phenylpiperazine with a suitable indole derivative under specific reaction conditions. The process may include steps such as nucleophilic substitution, cyclization, and condensation reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
1-[(4-Phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
1-[(4-Phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, its interaction with enzymes involved in metabolic pathways can lead to alterations in cellular processes .
Comparison with Similar Compounds
1-[(4-Phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
4-Phenylpiperazine derivatives: These compounds share structural similarities and exhibit various pharmacological activities.
The uniqueness of this compound lies in its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H21N3O/c26-22-19-10-4-6-17-7-5-11-20(21(17)19)25(22)16-23-12-14-24(15-13-23)18-8-2-1-3-9-18/h1-11H,12-16H2 |
InChI Key |
HHLXWWGXRNICGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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